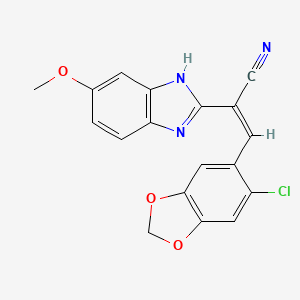![molecular formula C20H20N4O2 B5327281 N-methyl-N'-[4-(2-methyl-1H-imidazol-1-yl)benzyl]-N-phenylethanediamide](/img/structure/B5327281.png)
N-methyl-N'-[4-(2-methyl-1H-imidazol-1-yl)benzyl]-N-phenylethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-N'-[4-(2-methyl-1H-imidazol-1-yl)benzyl]-N-phenylethanediamide, also known as MIB-3033, is a small molecule compound that has been developed for research purposes. This compound has been found to have potential therapeutic applications in the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases.
作用機序
The mechanism of action of N-methyl-N'-[4-(2-methyl-1H-imidazol-1-yl)benzyl]-N-phenylethanediamide involves the inhibition of the MDM2-p53 pathway and the activation of the AMPK pathway. The MDM2-p53 pathway plays a crucial role in cell growth and apoptosis, and its dysregulation is often observed in cancer cells. This compound binds to the MDM2 protein, preventing it from inhibiting the p53 tumor suppressor protein. This leads to the activation of the p53 pathway and the inhibition of cancer cell growth. The AMPK pathway plays a crucial role in glucose metabolism, and its activation has been found to improve insulin sensitivity and reduce blood glucose levels. This compound activates the AMPK pathway by inhibiting the mTORC1 pathway, which is a negative regulator of the AMPK pathway.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In diabetes research, this compound has been found to improve insulin sensitivity and reduce blood glucose levels. In cardiovascular research, this compound has been shown to reduce inflammation and improve vascular function.
実験室実験の利点と制限
N-methyl-N'-[4-(2-methyl-1H-imidazol-1-yl)benzyl]-N-phenylethanediamide has several advantages for lab experiments. It is a small molecule compound that can be easily synthesized and purified. It has been found to have potential therapeutic applications in the treatment of various diseases, making it a valuable research tool. However, there are also limitations to using this compound in lab experiments. Its synthesis process has a relatively low yield, which can make it expensive to produce. Its mechanism of action is also complex, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for the research on N-methyl-N'-[4-(2-methyl-1H-imidazol-1-yl)benzyl]-N-phenylethanediamide. In cancer research, further studies are needed to investigate the efficacy of this compound in combination with other cancer treatments. In diabetes research, further studies are needed to investigate the long-term effects of this compound on glucose metabolism. In cardiovascular research, further studies are needed to investigate the potential therapeutic applications of this compound in the treatment of atherosclerosis. Additionally, further studies are needed to investigate the potential side effects of this compound and its safety profile.
合成法
The synthesis of N-methyl-N'-[4-(2-methyl-1H-imidazol-1-yl)benzyl]-N-phenylethanediamide involves several steps, including the protection of the amine groups, the introduction of the imidazole ring, and the deprotection of the amine groups. The final product is obtained after purification using column chromatography. The yield of the synthesis process is around 40%.
科学的研究の応用
N-methyl-N'-[4-(2-methyl-1H-imidazol-1-yl)benzyl]-N-phenylethanediamide has been found to have potential therapeutic applications in the treatment of various diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting the MDM2-p53 pathway. In diabetes research, this compound has been found to activate the AMPK pathway, which plays a crucial role in glucose metabolism. In cardiovascular research, this compound has been shown to reduce inflammation and improve vascular function.
特性
IUPAC Name |
N'-methyl-N-[[4-(2-methylimidazol-1-yl)phenyl]methyl]-N'-phenyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-15-21-12-13-24(15)18-10-8-16(9-11-18)14-22-19(25)20(26)23(2)17-6-4-3-5-7-17/h3-13H,14H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBDOCLRLZYOFKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC=C(C=C2)CNC(=O)C(=O)N(C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methyl-1H-benzimidazol-6-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5327200.png)
![N-(2-ethoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B5327203.png)
![3-(2-bromophenyl)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5327208.png)

![6-[2-(4-fluorophenyl)morpholin-4-yl]nicotinic acid](/img/structure/B5327225.png)
![N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]-5-phenyl-3-isoxazolecarboxamide dihydrochloride](/img/structure/B5327232.png)
![7-acetyl-6-(2-methoxy-5-nitrophenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5327233.png)
![3-(4-chlorophenyl)-7-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5327241.png)
![methyl 5-(2-chlorophenyl)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5327247.png)
![2-[2-(5-chloro-2,3-dimethoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5327264.png)
![1-[(1-{[6-(4-methylpiperazin-1-yl)pyridin-3-yl]carbonyl}piperidin-4-yl)methyl]pyrrolidin-2-one](/img/structure/B5327271.png)

![2-(1-{[5-(phenoxymethyl)-1H-pyrazol-3-yl]carbonyl}piperidin-4-yl)propan-2-ol](/img/structure/B5327280.png)
![4-[3-(4-chlorobenzoyl)-2-(3,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B5327288.png)